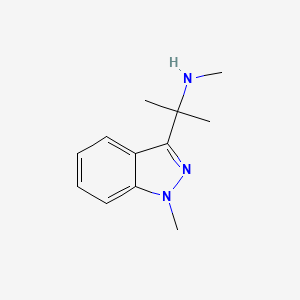
N-Methyl-2-(1-methyl-1H-indazol-3-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine typically involves the formation of the indazole ring followed by the introduction of the methyl and amine groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Formation from 2-Azidobenzaldehydes and Amines: This method involves the consecutive formation of C–N and N–N bonds without the use of a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
化学反应分析
Types of Reactions
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce amines.
科学研究应用
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Biology: This compound can be used in biological studies to investigate its effects on various cellular pathways.
Industry: Indazole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives can inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic activities.
2-(1-Methyl-1H-indazol-4-yl)propanoic acid: Exhibits weak anti-inflammatory and hypotensive activities.
Uniqueness
Methyl[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]amine is unique due to its specific substitution pattern on the indazole ring, which can influence its pharmacological properties and chemical reactivity.
属性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
N-methyl-2-(1-methylindazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N3/c1-12(2,13-3)11-9-7-5-6-8-10(9)15(4)14-11/h5-8,13H,1-4H3 |
InChI 键 |
YFXOJEUMTXPBRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


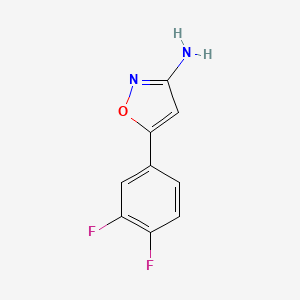

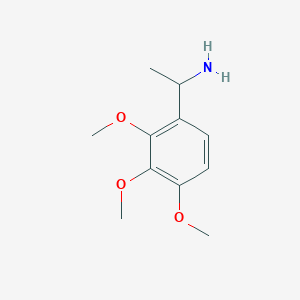
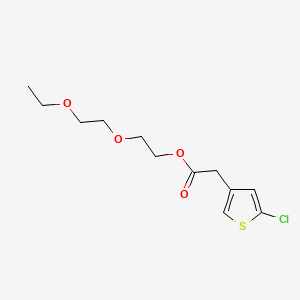
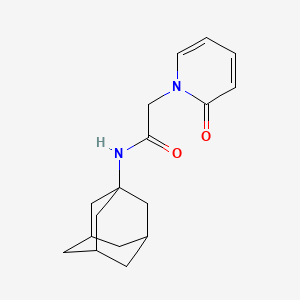

![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
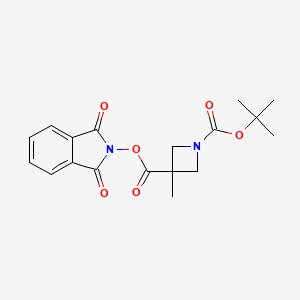
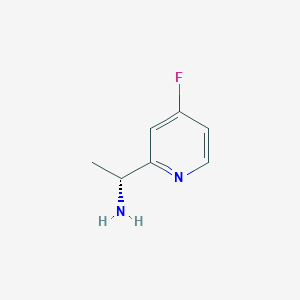
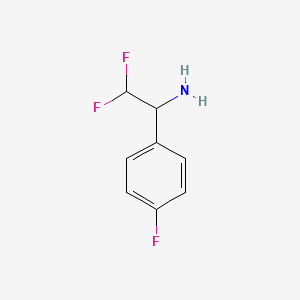
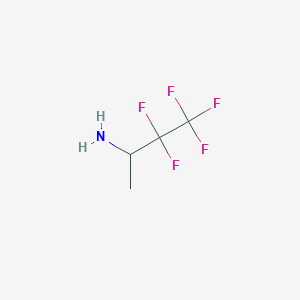
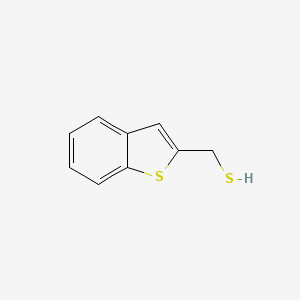
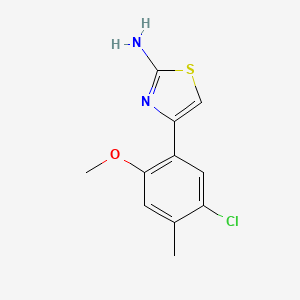
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
